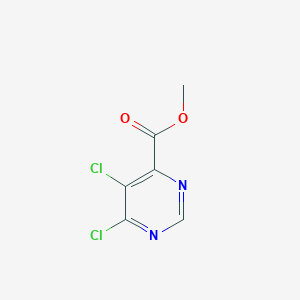
N-(2,3-dihydro-1H-isoindol-5-yl)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1H-isoindol-5-yl)acetamide hydrochloride: is a chemical compound with the molecular formula C10H12N2O.ClH. It is a derivative of isoindoline and is often used in various chemical and pharmaceutical research applications. The compound is known for its unique structure, which includes an isoindoline ring system fused with an acetamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1H-isoindol-5-yl)acetamide hydrochloride typically involves the reaction of isoindoline derivatives with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification through recrystallization and drying to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2,3-dihydro-1H-isoindol-5-yl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted acetamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2,3-dihydro-1H-isoindol-5-yl)acetamide hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new chemical reactions.
Biology: In biological research, the compound is used to study the interactions of isoindoline derivatives with biological targets. It is also used in the development of new bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of N-(2,3-dihydro-1H-isoindol-5-yl)acetamide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
- 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione
Uniqueness: N-(2,3-dihydro-1H-isoindol-5-yl)acetamide hydrochloride is unique due to its specific isoindoline structure and the presence of the acetamide group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,3-dihydro-1H-isoindol-5-yl)acetamide hydrochloride involves the reaction of 2,3-dihydro-1H-isoindole-5-carboxylic acid with acetic anhydride to form N-(2,3-dihydro-1H-isoindol-5-yl)acetamide, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2,3-dihydro-1H-isoindole-5-carboxylic acid", "Acetic anhydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2,3-dihydro-1H-isoindole-5-carboxylic acid is dissolved in acetic anhydride and the mixture is heated to reflux for several hours.", "Step 2: The reaction mixture is cooled and the resulting solid is filtered and washed with cold water.", "Step 3: The solid is then dissolved in hydrochloric acid and the resulting solution is evaporated to dryness.", "Step 4: The resulting solid is washed with cold water and dried to yield N-(2,3-dihydro-1H-isoindol-5-yl)acetamide hydrochloride." ] } | |
CAS-Nummer |
412294-03-2 |
Molekularformel |
C10H13ClN2O |
Molekulargewicht |
212.67 g/mol |
IUPAC-Name |
N-(2,3-dihydro-1H-isoindol-5-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C10H12N2O.ClH/c1-7(13)12-10-3-2-8-5-11-6-9(8)4-10;/h2-4,11H,5-6H2,1H3,(H,12,13);1H |
InChI-Schlüssel |
BSOMJIZKGJDLEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC2=C(CNC2)C=C1.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



